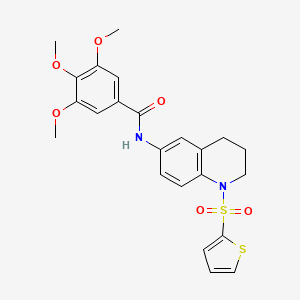

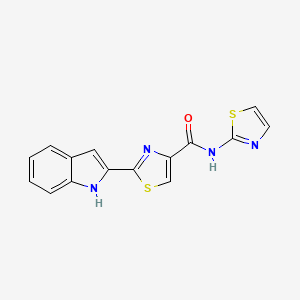

![molecular formula C15H10Cl2F3NO2S B2406546 N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide CAS No. 339108-02-0](/img/structure/B2406546.png)

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is a useful research compound. Its molecular formula is C15H10Cl2F3NO2S and its molecular weight is 396.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Impact of Chlorophenols

Chlorophenols, including compounds like 2,4-dichlorophenol, are noted for their moderate to considerable toxicity to mammalian and aquatic life. These compounds exhibit varying degrees of persistence in the environment, depending on the presence of biodegrading microflora and environmental conditions. They are known for their strong organoleptic effects, indicating the significance of understanding their environmental behaviors and potential risks (Krijgsheld & Gen, 1986).

Synthetic Organic Chemistry Applications

Research in synthetic organic chemistry has developed various N-acylation reagents, including N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide, demonstrating the importance of the N-Ar axis in synthetic strategies. These developments have facilitated chemoselective reactions, contributing to advancements in the synthesis of chiral ligands and the study of axial chirality. This area of research underscores the utility of compounds with specific functional groups in the development of selective synthetic methodologies (Kondo & Murakami, 2001).

Environmental Behavior and Toxicology of Herbicides

The herbicide 2,4-D, structurally related to chlorophenols, serves as a pertinent example of the environmental persistence and ecotoxicological effects of such compounds. Its widespread use in agriculture necessitates understanding its fate in the environment, including its degradation, the potential for bioaccumulation, and its effects on non-target species. Research in this area highlights the need for strategies to mitigate environmental contamination and protect ecosystem health (Zuanazzi et al., 2020).

Advanced Oxidation Processes for Environmental Remediation

The study of advanced oxidation processes (AOPs) in treating pollutants like acetaminophen highlights the potential for using similar approaches to address contaminants related to N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide. AOPs are effective in breaking down persistent organic pollutants into less harmful by-products, offering a pathway for the remediation of water and soil contaminated with such compounds (Qutob et al., 2022).

Mécanisme D'action

Target of Action

MLS000325723, also known as N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide, primarily targets the 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 in Homo sapiens . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic nucleotides and is involved in signal transduction in a variety of cells.

Mode of Action

It is known that the compound interacts with its target through an unknown mechanism to affect the action of various cell types and mediators of inflammation . In vitro experiments show that the compound activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats .

Biochemical Pathways

MLS000325723 affects several biochemical pathways. The compound’s interaction with its target enzyme can influence major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . These pathways are crucial for cellular energy production and the synthesis of important biomolecules.

Pharmacokinetics

The compound’s absorption rate, distribution within the body, metabolism by enzymes, and excretion rate all contribute to its overall effectiveness and potential side effects .

Result of Action

The molecular and cellular effects of MLS000325723’s action are complex and multifaceted. The compound’s interaction with its target enzyme and subsequent influence on various biochemical pathways can lead to a range of cellular responses. These may include changes in cell signaling, alterations in gene expression, and modulation of immune responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MLS000325723. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the physiological environment within the body, including the presence of other drugs or substances, can also impact the compound’s effectiveness .

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2F3NO2S/c16-10-4-5-13(12(17)7-10)21-14(22)8-24(23)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBZSYNZVZOFKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)

![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)